
5-(Azetidin-1-ylcarbonyl)-2,3-dichloropyridine
Overview
Description
5-(Azetidin-1-ylcarbonyl)-2,3-dichloropyridine is a heterocyclic compound that features both azetidine and pyridine rings. The presence of these rings makes it a valuable molecule in various chemical and pharmaceutical applications. The azetidine ring is a four-membered nitrogen-containing ring, while the pyridine ring is a six-membered nitrogen-containing aromatic ring. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a versatile building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azetidin-1-ylcarbonyl)-2,3-dichloropyridine typically involves the formation of the azetidine ring followed by its attachment to the pyridine ring. One common method is the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated pyridine in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of boron reagents and palladium catalysts can be optimized to improve yield and reduce costs . Additionally, continuous flow reactors may be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(Azetidin-1-ylcarbonyl)-2,3-dichloropyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the azetidine or pyridine rings.
Substitution: Halogen atoms on the pyridine ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
Medicinal Chemistry Applications
5-(Azetidin-1-ylcarbonyl)-2,3-dichloropyridine is primarily studied for its anti-cancer properties . Research indicates that this compound exhibits inhibitory activity against the hepatocyte growth factor receptor (HGFR), which is implicated in various cancers such as pancreatic, gastric, and colorectal cancers. The overexpression of HGFR in tumor cells contributes to malignancy through enhanced growth and metastasis .
Antimicrobial Activity
In addition to its anti-cancer properties, this compound has shown potential as an antimicrobial agent . Studies have demonstrated that derivatives of this compound possess significant activity against various bacterial strains, making it a candidate for developing new antibiotics .
Drug Development Case Studies
Several case studies illustrate the practical applications of this compound in drug development:
Case Study 1: Anti-Cancer Drug Development
A clinical candidate derived from this compound was evaluated in Phase IIb trials for its efficacy in treating specific cancers. The results indicated promising outcomes in reducing tumor size and improving patient prognosis .
Case Study 2: Antimicrobial Formulations
Research has led to the synthesis of various derivatives based on this compound that demonstrated effective inhibition against bacterial infections in preclinical models. These findings support further investigation into formulations that could be used in clinical settings .
Summary of Findings
The following table summarizes the key applications and findings related to this compound:
Mechanism of Action
The mechanism of action of 5-(Azetidin-1-ylcarbonyl)-2,3-dichloropyridine involves its interaction with specific molecular targets. The azetidine ring can act as a pharmacophore, binding to enzymes or receptors and modulating their activity. The pyridine ring can participate in π-π interactions and hydrogen bonding, further stabilizing the compound’s binding to its target. These interactions can lead to the inhibition or activation of specific biological pathways, depending on the compound’s structure and the target molecule.
Comparison with Similar Compounds
Similar Compounds
Azetidin-2-one: A four-membered ring containing a carbonyl group, known for its biological activity.
2,3-Dichloropyridine: A chlorinated pyridine derivative used in various chemical syntheses.
Uniqueness
5-(Azetidin-1-ylcarbonyl)-2,3-dichloropyridine is unique due to the combination of the azetidine and pyridine rings, which confer distinct chemical and biological properties. The presence of both rings allows the compound to participate in a wider range of reactions and interact with diverse molecular targets, making it a versatile and valuable compound in research and industry.
Biological Activity
5-(Azetidin-1-ylcarbonyl)-2,3-dichloropyridine is a pyridine derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This compound exhibits several pharmacological properties, including inhibition of cancer cell proliferation and antimicrobial activity. This article reviews the biological activity of this compound, highlighting its mechanism of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of an azetidine ring and dichlorinated pyridine moiety. The azetidine ring contributes to its unique pharmacological profile, enhancing solubility and bioavailability compared to other similar compounds.
Anticancer Activity
Research indicates that this compound exhibits significant inhibitory activity against hepatocyte growth factor receptor (HGFR) tyrosine kinase. This inhibition leads to reduced proliferation of human cancer cells activated by HGFR. In pharmacological tests, the compound demonstrated:
- Inhibition of cancer cell migration : This effect was observed in various human cancer cell lines.
- Proliferation inhibition : The compound effectively reduced the growth rates of cancer cells in vitro, suggesting a potential role in cancer therapy .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses activity against both bacterial and fungal pathogens. Notably:
- Bacterial Inhibition : It was found effective against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
- Fungal Activity : The compound demonstrated antifungal properties against species like Candida albicans, indicating its broad-spectrum potential .
Study on Cancer Cell Lines
In a study involving various human cancer cell lines, this compound was tested for its ability to inhibit cell proliferation. The results showed a dose-dependent response with significant reductions in cell viability at concentrations as low as 10 µM. The mechanism was linked to the suppression of the HGFR signaling pathway.
Antimicrobial Efficacy Assessment
Another study focused on the antimicrobial efficacy of this compound against multidrug-resistant pathogens. The compound exhibited potent activity against Mycobacterium tuberculosis, with no observed emergence of resistance during prolonged exposure. This suggests its potential as a therapeutic agent in treating resistant infections .
Pharmacokinetics and Toxicology
Pharmacokinetic studies have indicated favorable absorption and distribution characteristics for this compound. Key findings include:
Properties
IUPAC Name |
azetidin-1-yl-(5,6-dichloropyridin-3-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N2O/c10-7-4-6(5-12-8(7)11)9(14)13-2-1-3-13/h4-5H,1-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHOHYFPQOVKNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=CC(=C(N=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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